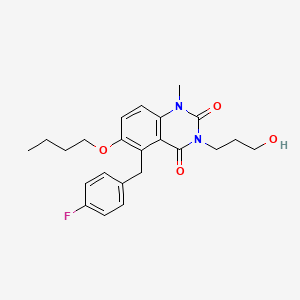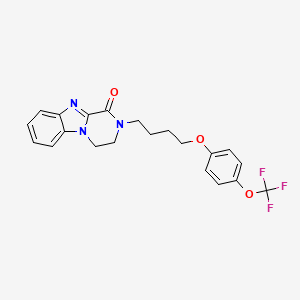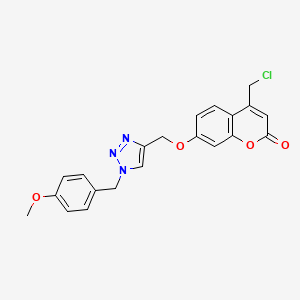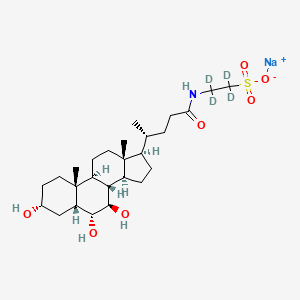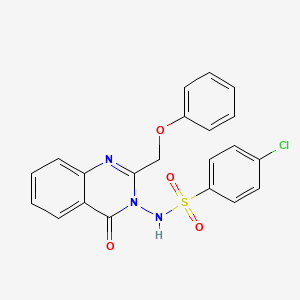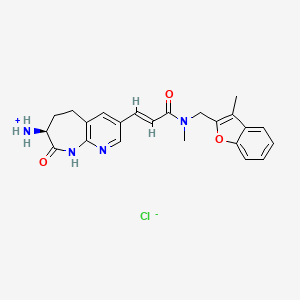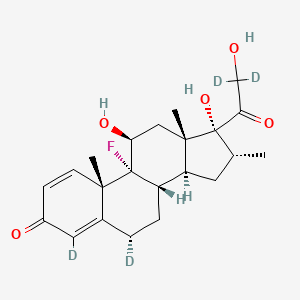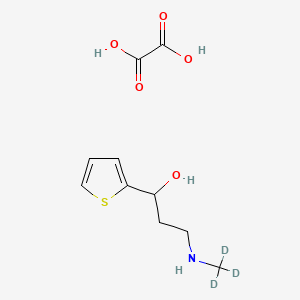
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) is a deuterated derivative of a compound that contains a thiophene ring, a methylamino group, and a propanol moiety. The presence of deuterium atoms can make this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Introduction of the Methylamino Group: This step involves the reaction of the thiophene derivative with a methylamine source under controlled conditions.
Addition of the Propanol Moiety: The final step involves the addition of the propanol group, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its role in a biochemical pathway or its interaction with a particular enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: The non-deuterated version of the compound.
Thiophene Derivatives: Compounds containing the thiophene ring with various substituents.
Isotopically Labeled Compounds: Other compounds labeled with deuterium or other isotopes.
Uniqueness
The deuterated version of the compound offers unique advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately.
Propiedades
Fórmula molecular |
C10H15NO5S |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
oxalic acid;1-thiophen-2-yl-3-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6)/i1D3; |
Clave InChI |
VMAGTTSBAPAUSK-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
SMILES canónico |
CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



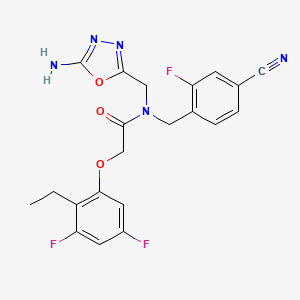


![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)
